What exactly is GHRP-6?
Growth Hormone Releasing peptide-6 Synthetic is an un-glycosylated, single polypeptide chain comprising 6 amino acids with the molecular weight of 873 Dalton and a molecular formula of C46H56N12O6. It is also referred to as a growth hormone-releasing hexapeptide, is one of the synthetic met-enkephalin analogs that contain non-natural D-amino acid, which is created for their hormone-releasing properties and are referred to as secretagogues of growth hormone.
GHRP-6 is a potent stimulator of the natural Growth Hormone released from the pituitary anterior. The GHRP-6 receptor is a ghrelin/growth hormone receptor antagonist, and one of a few Ghrelin analogs developed over the last few years. It has been proven to be beneficial to the heart muscle, memory development, scar formation, sexual motivation, and the neurons involved in Parkinson's disease.
GHRP-6 is sublingually and orally active and moderately selective. They are not opioids. However, they are potent stimulators of growth hormone (GH) release. These secretagogues differ from the growth hormone-releasing hormone (GHRH) because they do not share a sequence and are derived from activating a distinct receptor. This receptor was first referred to as "the growth hormone secretagogue receptor (GHSR); however, because of subsequent research, the hormone ghrelin has been considered the receptor's natural endogenous ligand and has been changed to the receptor for ghrelin. This means that these GHSR agonists are synthetic ghrelin mimics.
The uses of GHRP-6
1. Enhances Memory.
2. Protects the Brain Tissue.
3. Helps protect Parkinson's Neurons.
4. Enhances skin appearance and reduces scarring.
5. It helps reduce Heart Problems.
6. Modifies Sex Motivation and mood.
The biological functions of the GHRP-6
The GHRP-6 stimulation of Growth Hormone release has many positive effects that come with higher levels of growth hormone, like a decrease in body fat, more muscles, and an increase in strength and endurance. A higher amount of Growth Hormone may cause liver cells to secrete the hormone IGF-1, which is also implicated in improving the ability of the animal body to burn fat and build muscles. Clinical studies have proven how GHRP-6 is linked to increased muscle mass and decreased levels of weight loss. The GHRP-6 supplement has been a feasible alternative to the Growth Hormone supplementation to boost anti-aging benefits.
The hypothalamic and pituitary sites of the research subjects revealed that the release of growth hormone that GHRP-6 triggers were blocked by somatostatin, meaning that its principal focus is the hypothalamus. Somatostatin could also be inhibited when found that GHRP-6 had brought GRF neurons back to life.
Growth hormone releasing peptide
CAS No.: 87616-84-0
VCID: VC21534412
Molecular Formula: C46H56N12O6
Molecular Weight: 873.0 g/mol
* For research use only. Not for human or veterinary use.

Description |
Mechanisms of ActionGHRPs, including GHRP-2 and GHRP-6, act by stimulating the ghrelin receptor, leading to an increase in GH secretion. This action is not solely dependent on the growth hormone-releasing hormone (GHRH) pathway, as demonstrated by studies showing that GHRP-2 can stimulate GH release in mice lacking functional GHRH . The mechanisms involve multiple intracellular pathways, including protein kinase C and protein kinase A, which enhance somatotroph responsiveness . Types of Growth Hormone Releasing PeptidesSeveral types of GHRPs have been developed, each with distinct properties and applications:
GHRP-2 Studies
GHRP-2 significantly increased GH levels in mice lacking functional GHRH, indicating a direct effect on pituitary somatotrophs . GHRP-6 StudiesGHRP-6 has shown promise as a cardioprotective agent, reducing heart and lung weights in experimental models and preventing cardiac cell death . It also promotes anabolic responses by enhancing the GH/IGF-1 axis . Clinical and Therapeutic Applications |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 87616-84-0 | |||||||||||||||
Product Name | Growth hormone releasing peptide | |||||||||||||||
Molecular Formula | C46H56N12O6 | |||||||||||||||
Molecular Weight | 873.0 g/mol | |||||||||||||||
IUPAC Name | (2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |||||||||||||||
Standard InChI | InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1 | |||||||||||||||
Standard InChIKey | WZHKXNSOCOQYQX-FUAFALNISA-N | |||||||||||||||
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N | |||||||||||||||
SMILES | CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N | |||||||||||||||
Canonical SMILES | CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N | |||||||||||||||
Sequence | HWAWFK | |||||||||||||||
Synonyms | (D-Lys)GHRP-6 (D-Trp(2)-D-Phe(5))GHRP GH-releasing hexapeptide 6 GH-releasing peptide-6 GHRP, His(1)-Lys(6)- GHRP-6 growth hormone releasing hexapeptide His(1)-Lys(6)-GHRP His-Trp-Ala-Trp-Phe-LysNH2 histidyl-tryptophyl-alanyl-tryptophyl-phenylalanyl-lysinamide SK and F 110679 SK and F-110679 SKF 110679 |
|||||||||||||||
Reference | "Cayman Chemical GW0742". Retrieved 31 Mar 2013. Smith SA, Monteith GR, Robinson JA, Venkata NG, May FJ, Roberts-Thomson SJ (July 2004). "Effect of the peroxisome proliferator-activated receptor beta activator GW0742 in rat cultured cerebellar granule neurons". Journal of Neuroscience Research. 77 (2): 240–9. doi:10.1002/jnr.20153. PMID 15211590. S2CID 21295375. Haskova Z, Hoang B, Luo G, Morgan LA, Billin AN, Barone FC, et al. (July 2008). "Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand GW0742". Inflammation Research. 57 (7): 314–21. doi:10.1007/s00011-007-7157-4. PMID 18622687. S2CID 25631088. Sznaidman ML, Haffner CD, Maloney PR, Fivush A, Chao E, Goreham D, Sierra ML, LeGrumelec C, Xu HE, Montana VG, Lambert MH, Willson TM, Oliver WR, Sternbach DD (May 2003). "Novel selective small molecule agonists for peroxisome proliferator-activated receptor δ (PPARδ)--synthesis and biological activity". Bioorganic & Medicinal Chemistry Letters. 13 (9): 1517–21. doi:10.1016/s0960-894x(03)00207-5. PMID 12699745. Wagner N, Jehl-Piétri C, Lopez P, Murdaca J, Giordano C, Schwartz C, et al. (July 2009). "Peroxisome proliferator-activated receptor beta stimulation induces rapid cardiac growth and angiogenesis via direct activation of calcineurin". Cardiovascular Research. 83 (1): 61–71. doi:10.1093/cvr/cvp106. PMID 19351742. Nandhikonda P, Yasgar A, Baranowski AM, Sidhu PS, McCallum MM, Pawlak AJ, Teske K, Feleke B, Yuan NY, Kevin C, Bikle DD, Ayers SD, Webb P, Rai G, Simeonov A, Jadhav A, Maloney D, Arnold LA (June 2013). "Peroxisome proliferation-activated receptor δ agonist GW0742 interacts weakly with multiple nuclear receptors, including the vitamin D receptor". Biochemistry. 52 (24): 4193–203. doi:10.1021/bi400321p. PMC 3724348. PMID 23713684. Teske KA, Bogart JW, Arnold LA (February 2018). "Novel VDR antagonists based on the GW0742 scaffold". Bioorganic & Medicinal Chemistry Letters. 28 (3): 351–354. doi:10.1016/j.bmcl.2017.12.041. PMC 6008168. PMID 29287957. Perez Diaz N, Zloh M, Patel P, Mackenzie LS (January 2016). "In silico modelling of prostacyclin and other lipid mediators to nuclear receptors reveal novel thyroid hormone receptor antagonist properties". Prostaglandins & Other Lipid Mediators. 122: 18–27. doi:10.1016/j.prostaglandins.2015.12.002. PMID 26686607. Teske KA, Rai G, Nandhikonda P, Sidhu PS, Feleke B, Simeonov A, Yasgar A, Jadhav A, Maloney DJ, Arnold LA (October 2017). "Parallel Chemistry Approach to Identify Novel Nuclear Receptor Ligands Based on the GW0742 Scaffold". ACS Combinatorial Science. 19 (10): 646–656. doi:10.1021/acscombsci.7b00066. PMC 5643073. PMID 28825467. Paterniti I, Mazzon E, Riccardi L, Galuppo M, Impellizzeri D, Esposito E, Bramanti P, Cappellani A, Cuzzocrea S (July 2012). "Peroxisome proliferator-activated receptor β/δ agonist GW0742 ameliorates cerulein- and taurocholate-induced acute pancreatitis in mice". Surgery. 152 (1): 90–106. doi:10.1016/j.surg.2012.02.004. PMID 22521259. Toral M, Gómez-Guzmán M, Jiménez R, Romero M, Zarzuelo MJ, Utrilla MP, Hermenegildo C, Cogolludo Á, Pérez-Vizcaíno F, Gálvez J, Duarte J (September 2015). "Chronic peroxisome proliferator-activated receptorβ/δ agonist GW0742 prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity". Journal of Hypertension. 33 (9): 1831–44. doi:10.1097/HJH.0000000000000634. PMID 26147382. S2CID 38565637. Niu HS, Ku PM, Niu CS, Cheng JT, Lee KS (2015). "Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals". Drug Design, Development and Therapy. 9: 5625–32. doi:10.2147/DDDT.S95045. PMC 4610778. PMID 26508837. Di Paola R, Esposito E, Mazzon E, Paterniti I, Galuppo M, Cuzzocrea S (August 2010). "GW0742, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury". Journal of Leukocyte Biology. 88 (2): 291–301. doi:10.1189/jlb.0110053. PMID 20430778. S2CID 21168990. Haskova Z, Hoang B, Luo G, Morgan LA, Billin AN, Barone FC, Shearer BG, Barton ME, Kilgore KS (July 2008). "Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand GW0742". Inflammation Research. 57 (7): 314–21. doi:10.1007/s00011-007-7157-4. PMID 18622687. S2CID 25631088. |
|||||||||||||||
PubChem Compound | 9919153 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume